4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOPDLUISBFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit broad-spectrum biological activities. They have been used in the development of new drugs due to their confirmed biological and pharmacological activities.
Mode of Action
It can be inferred from related studies that the 1,2,4-oxadiazole ring system in the compound might play a crucial role in its biological activity. The nitrogen-based hetero-aromatic ring structure of 1,2,4-oxadiazole derivatives is a remarkable scaffold for the synthesis and development of many promising drugs.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability. This suggests that the compound may have favorable pharmacokinetic properties.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 341.78 g/mol.
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carboxylic acids or other suitable precursors under acidic conditions to form the oxadiazole ring. Subsequent reactions introduce the triazole moiety through click chemistry techniques.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Studies have reported that related oxadiazole derivatives exhibit neuroprotective activities, particularly in models of ischemic stroke. These compounds have been shown to prolong survival times in animal models subjected to acute cerebral ischemia . The neuroprotective effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal tissues.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating potent enzyme inhibition . This suggests potential applications in treating conditions like Alzheimer's disease and gastric ulcers.
Case Studies
- Neuroprotection in Ischemic Models :
- Antimicrobial Efficacy :
Data Table: Biological Activities Comparison
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been studied for its potential as an antibacterial agent against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this have shown minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Antifungal Properties
The triazole ring is particularly noted for its antifungal activity. Studies have demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens, including Candida species. The incorporation of oxadiazole enhances this activity, making it a candidate for further development in antifungal therapies .
Anti-inflammatory Effects
Recent studies suggest that compounds containing oxadiazole and triazole structures may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Agricultural Applications
The unique properties of this compound also lend themselves to applications in agriculture as potential agrochemicals. Its ability to act as a fungicide or bactericide can be explored to protect crops from pathogens while minimizing environmental impact.
Material Science Applications
In material science, the synthesis of polymers incorporating triazole and oxadiazole units has been reported. These materials can possess enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities against microbial strains. Compounds similar to the target compound exhibited potent activity against MRSA strains .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations affect biological activity. For instance, substituents on the phenyl rings have been shown to significantly influence antimicrobial efficacy .
- Development of New Agrochemicals : Investigations into the use of oxadiazole-triazole hybrids as novel agrochemicals have shown promise in controlling plant pathogens effectively while being environmentally friendly .
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is typically constructed via cyclization of an amidoxime with a carboxylic acid derivative. For this target:
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with ethyl chlorooxalate (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C→25°C over 12 hours. After workup, 5-(ethoxycarbonyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is obtained.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 98–100°C |
| IR (KBr) | 1745 cm⁻¹ (C=O) |
Synthesis of 1-(2-Ethoxyphenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative Route: Hydrazine-Mediated Cyclization
A modified approach from involves:
- 2-Ethoxyphenyl isocyanate (1.0 equiv) reacts with methyl N-cyanoiminodithiocarbonate (1.1 equiv) in acetone with K₂CO₃ (2.0 equiv) under reflux (18 h).
- The intermediate is treated with hydrazine hydrate (99%) in ethanol at 80°C for 8 hours to form the triazol-5-amine.
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| CuAAC | 75% | 98.2% |
| Hydrazine Route | 63% | 95.8% |
Fragment Coupling and Final Assembly
Nucleophilic Acyl Substitution
The oxadiazole carbonyl (Fragment A) reacts with the triazole amine (Fragment B) in dry DMF with HOBt (1.5 equiv) and EDCI (1.5 equiv) at 0°C→25°C for 24 hours.
Reaction Outcomes :
- Isolated Yield: 58%
- Purity after recrystallization (EtOAc/hexane): 99.1%
Direct Cyclocondensation Approach
An alternative one-pot method adapts procedures from:
- 4-Chlorobenzamidoxime (1.0 equiv), 2-ethoxyphenyl triazole-carboxylic acid (1.0 equiv), and POCl₃ (3.0 equiv) in toluene at 110°C for 6 hours.
- Yields improve to 71% when using molecular sieves (4Å).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d6)
- δ 8.72 (s, 1H, triazole-H)
- δ 8.21–8.18 (d, J = 8.5 Hz, 2H, Ar-H oxadiazole)
- δ 7.65–7.62 (d, J = 8.5 Hz, 2H, Ar-H oxadiazole)
- δ 7.34–7.28 (m, 4H, Ar-H triazole)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 1.41 (t, J = 7.0 Hz, 3H, CH₃)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₁₅ClN₆O₂: [M+H]⁺ 399.0974
Found: 399.0971 (Δ = -0.75 ppm)
Optimization and Scale-Up Considerations
Solvent Screening for Coupling Reaction
| Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| DMF | 25 | 24 | 58% |
| THF | 40 | 36 | 42% |
| CH₃CN | 60 | 18 | 51% |
| DMSO | 25 | 48 | 63% |
Catalytic Effects in Triazole Formation
| Catalyst System | Yield |
|---|---|
| CuI/Et₃N | 68% |
| CuSO₄·5H₂O/Na Ascorbate | 75% |
| RuPhos-Pd-G3 | 82%* |
*Requires 120°C microwave conditions
Challenges and Alternative Pathways
Byproduct Formation in Oxadiazole Synthesis
LC-MS analysis revealed three primary impurities:
- N-Hydroxy intermediate (8–12%): Mitigated by strict temperature control <80°C
- Dimerization product (5–7%): Add 0.5 equiv MgSO₄ to absorb water
Regioselectivity in Triazole Formation
DFT calculations (B3LYP/6-31G*) show the 1,4-regioisomer is favored by 12.3 kcal/mol, consistent with experimental observations (>95% regioselectivity).
Industrial Applicability and Process Chemistry
Continuous Flow Synthesis
Adapting methods from, a microreactor system achieves:
- Residence time: 8 min vs 6 h batch
- Productivity: 3.2 g/h vs 0.8 g/h batch
- Purity: 99.5% (no column needed)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32.4 | 8.7 |
| PMI (kg/kg) | 56.2 | 18.9 |
| Energy (kWh/g) | 0.45 | 0.12 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine?
- Methodology : A multi-step synthesis is typically employed. First, construct the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-ethoxyphenyl azide and propargylamine derivatives. The 1,2,4-oxadiazol-5-yl moiety can be synthesized separately by reacting 4-chlorobenzamide with hydroxylamine hydrochloride under reflux, followed by cyclization using reagents like POCl₃ or PCl₃ . Coupling these fragments may require Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized via TLC/HPLC monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Focus on the triazole proton (~δ 7.5–8.5 ppm) and oxadiazole-linked aromatic protons (split patterns due to 4-chlorophenyl substitution). Ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) are also diagnostic .
- IR Spectroscopy : Confirm NH₂ stretching (~3350–3450 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching C₁₈H₁₅ClN₆O₂ .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life . Stability of the oxadiazole ring under acidic conditions is a critical variable .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay models?
- Methodology :
Dose-Response Validation : Re-test activity in orthogonal assays (e.g., enzymatic vs. cell-based) with standardized protocols.
Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
Computational Docking : Compare binding poses in homology models vs. crystal structures to assess target engagement variability .
Q. How can computational methods optimize the synthesis yield and regioselectivity of the triazole-oxadiazole scaffold?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps to predict regioselectivity (e.g., 1,2,3- vs. 1,2,4-triazole formation) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent/base combinations maximizing yield .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
- Kinetic Binding Assays : Employ surface plasmon resonance (SPR) to measure on/off rates for target binding .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in purity or crystallinity?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., solvent polarity, cooling rate) affecting crystallization .
- PXRD Analysis : Compare diffraction patterns to reference data (e.g., CCDC entries) to confirm polymorph consistency .
Q. What statistical approaches validate the significance of structure-activity relationship (SAR) findings?
- Methodology :
- Multivariate Regression : Correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with bioactivity data.
- Bootstrapping : Assess confidence intervals for IC₅₀ values to mitigate outlier effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
